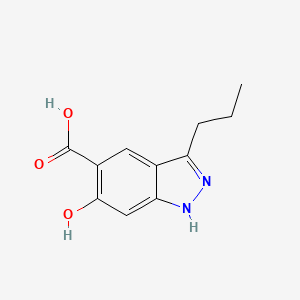
6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a hydroxyl group at the 6th position, a propyl group at the 3rd position, and a carboxylic acid group at the 5th position on the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with propylhydrazine, followed by cyclization and subsequent functional group modifications to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Types of Reactions:
Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form a ketone.
Reduction: The nitro group in the precursor can be reduced to an amine before cyclization.
Substitution: The propyl group can be introduced through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation Products: 6-oxo-3-propyl-1H-indazole-5-carboxylic acid.
Reduction Products: 3-propyl-1H-indazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-1H-indazole-5-carboxylic acid: Lacks the propyl group, which may affect its biological activity and binding properties.
3-Propyl-1H-indazole-5-carboxylic acid: Lacks the hydroxyl group, which may influence its solubility and reactivity.
6-Hydroxy-3-methyl-1H-indazole-5-carboxylic acid: Has a methyl group instead of a propyl group, potentially altering its steric and electronic properties.
Uniqueness: 6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is unique due to the specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of both the hydroxyl and propyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-8-6-4-7(11(15)16)10(14)5-9(6)13-12-8/h4-5,14H,2-3H2,1H3,(H,12,13)(H,15,16) |
InChI-Schlüssel |
YFTIAFBUHXVGDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NNC2=CC(=C(C=C21)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


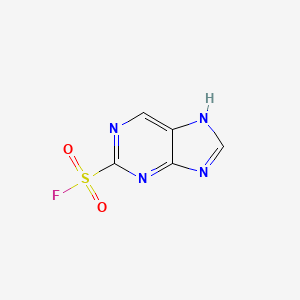


![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
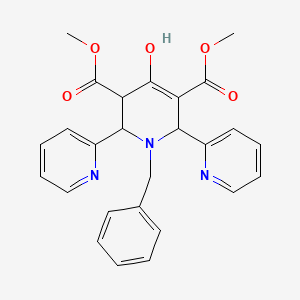

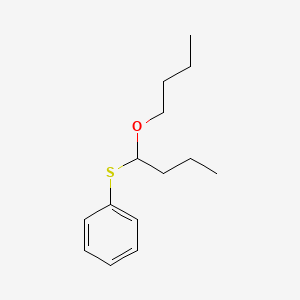
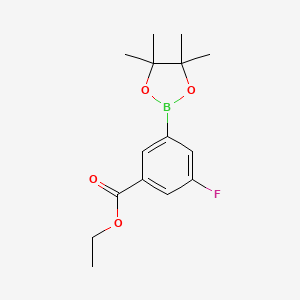
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
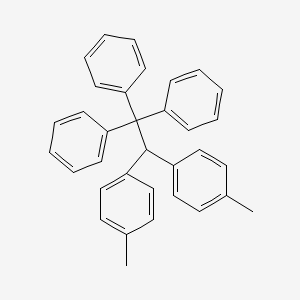
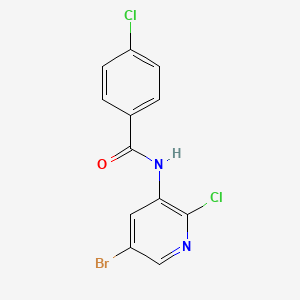
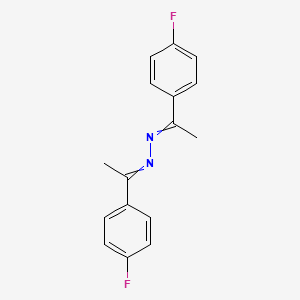
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
